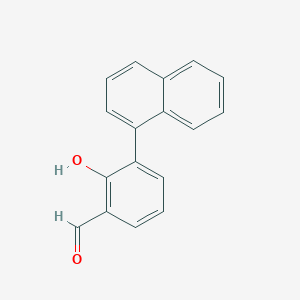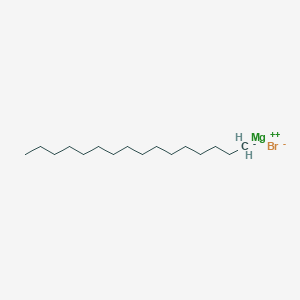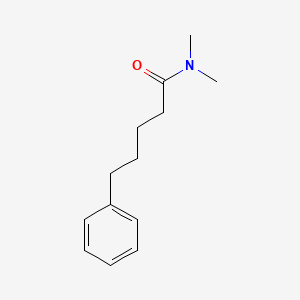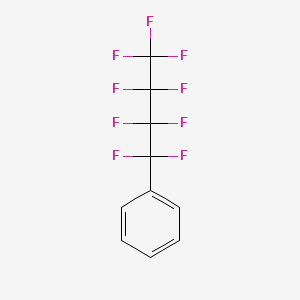
Benzene, (nonafluorobutyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzene, (nonafluorobutyl)-: is a chemical compound with the molecular formula C10H5F9 . It is a colorless liquid with a distinctive aromatic odor. This compound is known for its stability and resistance to decomposition, making it valuable in various industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Benzene, (nonafluorobutyl)- can be synthesized through the reaction of benzene with nonafluorobutyl iodide in the presence of a catalyst such as copper powder. The reaction typically occurs under reflux conditions with an inert atmosphere to prevent oxidation .
Industrial Production Methods: Industrial production of Benzene, (nonafluorobutyl)- involves the use of advanced catalytic systems to enhance yield and purity. The process often includes steps such as distillation and purification to ensure the final product meets industry standards .
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: Benzene, (nonafluorobutyl)- can undergo electrophilic aromatic substitution reactions, where the nonafluorobutyl group can be replaced by other substituents.
Oxidation Reactions: This compound can be oxidized under specific conditions to form various oxidation products.
Reduction Reactions: Reduction of Benzene, (nonafluorobutyl)- can lead to the formation of partially fluorinated benzene derivatives.
Common Reagents and Conditions:
Electrophilic Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid).
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products:
Substitution: Various substituted benzene derivatives.
Oxidation: Fluorinated carboxylic acids or ketones.
Reduction: Partially fluorinated benzene compounds.
Aplicaciones Científicas De Investigación
Chemistry: Benzene, (nonafluorobutyl)- is used as a precursor in the synthesis of various fluorinated organic compounds. Its stability and reactivity make it a valuable intermediate in organic synthesis .
Biology and Medicine: In biological research, this compound is used in the development of fluorinated pharmaceuticals and imaging agents. Its unique properties allow for the creation of compounds with enhanced bioavailability and stability .
Industry: Industrially, Benzene, (nonafluorobutyl)- is employed as a solvent, lubricant, and additive in the production of high-performance materials. It is also used in the manufacture of specialty polymers and coatings .
Mecanismo De Acción
The mechanism of action of Benzene, (nonafluorobutyl)- involves its interaction with molecular targets through its fluorinated butyl group. This interaction can lead to changes in the electronic properties of the target molecules, affecting their reactivity and stability. The pathways involved often include electrophilic and nucleophilic interactions, depending on the specific application .
Comparación Con Compuestos Similares
- Benzene, (perfluorobutyl)-
- Benzene, (octafluorobutyl)-
- Benzene, (heptafluorobutyl)-
Comparison: Benzene, (nonafluorobutyl)- is unique due to its high degree of fluorination, which imparts exceptional stability and resistance to chemical degradation. Compared to its less fluorinated counterparts, it exhibits superior performance in applications requiring high thermal and chemical stability .
Propiedades
IUPAC Name |
1,1,2,2,3,3,4,4,4-nonafluorobutylbenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5F9/c11-7(12,6-4-2-1-3-5-6)8(13,14)9(15,16)10(17,18)19/h1-5H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PACASBRIKDMTSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5F9 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20454425 |
Source


|
| Record name | (Nonafluorobutyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20454425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2398-75-6 |
Source


|
| Record name | (Nonafluorobutyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20454425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
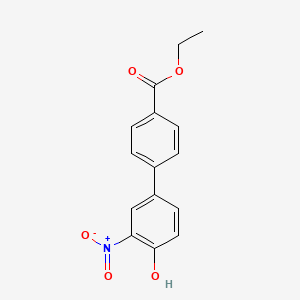
![1-[Difluoro(trimethylsilyl)methyl]-4-(trifluoromethyl)-benzene, 97%](/img/structure/B6317042.png)
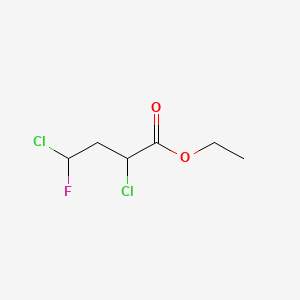
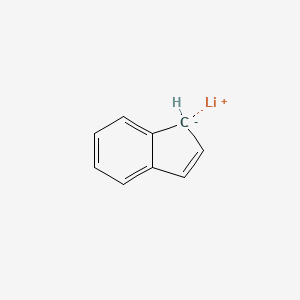
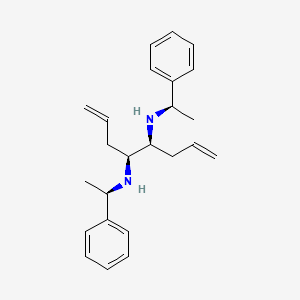
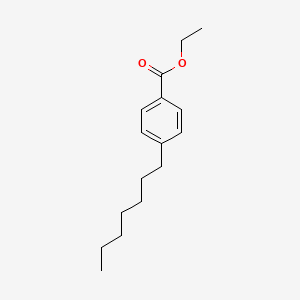
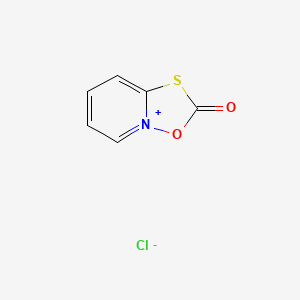
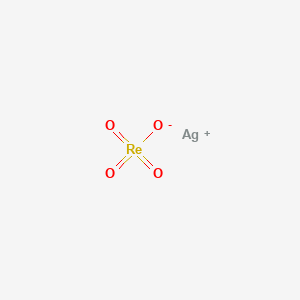
![7,7-Dibromodispiro[2.0.2.1(3)]heptane](/img/structure/B6317104.png)
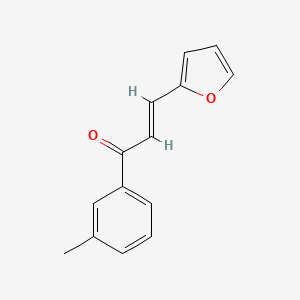
![Ethyl (2Z)-3-[(trimethylsilyl)oxy]but-2-enoate](/img/structure/B6317112.png)
